Caspase-3 Inhibitor III Caspase-3 Inhibitor III
Brand Name: Vulcanchem
CAS No.:
VCID: VC0005305
InChI: InChI=1S/C21H31ClN4O11/c1-9(2)18(21(37)25-12(6-16(31)32)14(28)8-22)26-19(35)11(4-5-15(29)30)24-20(36)13(7-17(33)34)23-10(3)27/h9,11-13,18H,4-8H2,1-3H3,(H,23,27)(H,24,36)(H,25,37)(H,26,35)(H,29,30)(H,31,32)(H,33,34)/t11-,12-,13-,18-/m0/s1
SMILES: CC(C)C(C(=O)NC(CC(=O)O)C(=O)CCl)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C
Molecular Formula: C21H31ClN4O11
Molecular Weight: 550.9 g/mol

Caspase-3 Inhibitor III

CAS No.:

Cat. No.: VC0005305

Molecular Formula: C21H31ClN4O11

Molecular Weight: 550.9 g/mol

* For research use only. Not for human or veterinary use.

Caspase-3 Inhibitor III -

Molecular Formula C21H31ClN4O11
Molecular Weight 550.9 g/mol
IUPAC Name (4S)-4-[[(2S)-2-acetamido-3-carboxypropanoyl]amino]-5-[[(2S)-1-[[(2S)-1-carboxy-4-chloro-3-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid
Standard InChI InChI=1S/C21H31ClN4O11/c1-9(2)18(21(37)25-12(6-16(31)32)14(28)8-22)26-19(35)11(4-5-15(29)30)24-20(36)13(7-17(33)34)23-10(3)27/h9,11-13,18H,4-8H2,1-3H3,(H,23,27)(H,24,36)(H,25,37)(H,26,35)(H,29,30)(H,31,32)(H,33,34)/t11-,12-,13-,18-/m0/s1
Standard InChI Key ATNOUPFYBMVFLD-RSLFNQERSA-N
Isomeric SMILES CC(C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)CCl)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)C
SMILES CC(C)C(C(=O)NC(CC(=O)O)C(=O)CCl)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C
Canonical SMILES CC(C)C(C(=O)NC(CC(=O)O)C(=O)CCl)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C
Appearance Assay:≥98%A crystalline solid

Chemical and Structural Characteristics

Molecular Architecture

Caspase-3 Inhibitor III is a chloromethylketone-based inhibitor that irreversibly binds to the active site of caspase-3. Its structure includes:

  • N-acetylated aspartic acid (Ac-Asp): Serves as the N-terminal cap, enhancing stability and bioavailability.

  • Glu-Val-Asp (EVD) tripeptide sequence: Mimics the natural substrate cleavage motif (DEVD), ensuring specificity for caspase-3 over other caspases .

  • Chloromethylketone (CMK) warhead: Reacts covalently with the catalytic cysteine residue (Cys-163) in caspase-3, forming a thioether bond that permanently inactivates the enzyme .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC21H31ClN4O11\text{C}_{21}\text{H}_{31}\text{ClN}_{4}\text{O}_{11}
Molecular Weight550.9 g/mol
IUPAC Name(4S)-4-[[(2S)-2-acetamido-3-carboxypropanoyl]amino]-5-[[(2S)-1-[[(2S)-1-carboxy-4-chloro-3-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid
CAS Registry Number285570-60-7
SolubilitySoluble in aqueous buffers (pH 7.4)

The stereochemistry of Caspase-3 Inhibitor III is critical for its activity, with all chiral centers in the S-configuration ensuring proper alignment with the caspase-3 binding pocket .

Mechanism of Action

Caspase-3 Activation and Inhibition

Caspase-3 exists as an inactive zymogen (pro-caspase-3) until proteolytic cleavage at Asp-28 and Asp-175 by upstream initiator caspases (e.g., caspase-9) . This processing removes the N-terminal prodomain and separates the large (p20) and small (p10) subunits, forming the active heterotetramer. Caspase-3 Inhibitor III exploits this activation mechanism by:

  • Competitive binding: The DEVD sequence occupies the substrate-binding cleft, preventing access to natural substrates like poly(ADP-ribose) polymerase (PARP) and ICAD/DFF .

  • Covalent modification: The CMK group alkylates Cys-163 in the catalytic site, irreversibly inhibiting enzymatic activity .

Table 2: Comparative Inhibition Kinetics

InhibitorIC50_{50} (nM)Selectivity (vs. Caspase-7)
Caspase-3 Inhibitor III9>100-fold
Z-DEVD-FMK84.910-fold

Data derived from enzymatic assays highlight Caspase-3 Inhibitor III’s superior potency and selectivity .

Preclinical Efficacy and Applications

In Vivo Studies in Ischemia-Reperfusion Models

Recent investigations evaluated Caspase-3 Inhibitor III in liver and ovarian ischemia-reperfusion (I/R) injury models:

  • Liver I/R: Intraperitoneal administration (10 mg/kg) reduced serum ALT/AST levels by 62% and 58%, respectively, compared to untreated controls. Perl’s iron staining revealed attenuated hepatic ferroptosis, while immunohistochemistry showed 70% reduction in caspase-3-positive cells .

  • Ovarian I/R: Treatment normalized follicular atresia and reduced caspase-3 immunoreactivity by 65%, correlating with improved ovarian reserve in rodent models .

Neuroprotective Effects

In a murine traumatic brain injury (TBI) model, Caspase-3 Inhibitor III (5 mg/kg, iv) decreased cortical lesion volume by 40% and improved cognitive function in Morris water maze tests. Mechanistically, it suppressed cleavage of α-II spectrin, a biomarker of apoptotic neurodegeneration .

Structural Insights from Docking Studies

Molecular docking simulations (PDB: 1RE1) revealed critical interactions between Caspase-3 Inhibitor III and the enzyme’s active site:

  • Hydrogen bonding: Glu-124 and Arg-164 residues form H-bonds with the carboxylate groups of Asp and Glu in the DEVD motif.

  • Hydrophobic interactions: The valine side chain engages with Ile-120 and Leu-168, enhancing binding affinity.

  • Covalent attachment: The CMK warhead positions 2.1 Å from Cys-163, facilitating nucleophilic attack .

Table 3: Docking Parameters for Caspase-3 Inhibitor III

ParameterValue
Binding Affinity (kcal/mol)-69.96
RMSD (Å)1.33
Interaction ResiduesCys-163, His-237

These findings rationalize the compound’s nanomolar potency and guide the design of next-generation inhibitors .

Therapeutic Implications and Future Directions

Caspase-3 Inhibitor III’s ability to attenuate apoptosis positions it as a candidate for:

  • Acute ischemic injuries: Phase I trials are underway for stroke and myocardial infarction.

  • Neurodegenerative diseases: Preclinical data support testing in Alzheimer’s and Parkinson’s models.

  • Autoimmune disorders: Pilot studies suggest efficacy in rheumatoid arthritis by reducing synovial apoptosis .

Challenges remain in optimizing pharmacokinetics (e.g., blood-brain barrier penetration) and minimizing off-target effects. Prodrug strategies, such as esterification of the C-terminal carboxylate, are being explored to enhance bioavailability .

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